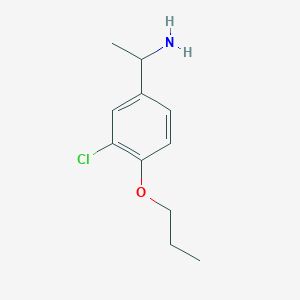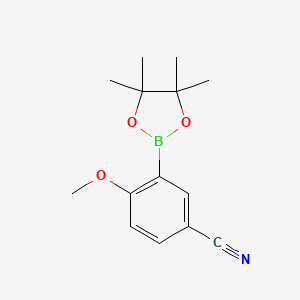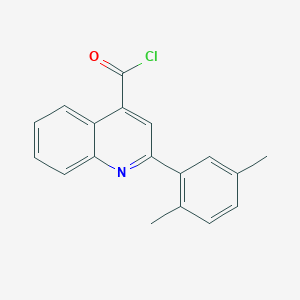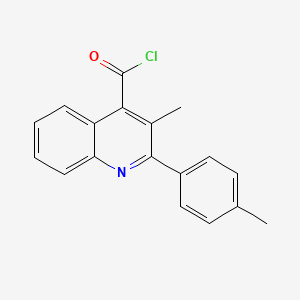
2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride
概要
説明
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .科学的研究の応用
Subheading Exploration of Rhenium Tricarbonyl Complexes
The study conducted by Albertino et al. (2007) provides a comprehensive experimental and computational analysis of new rhenium tricarbonyl complexes. These complexes are based on bidentate heterocyclic N–N ligands, including 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, where X represents various elements. The research thoroughly characterizes the complexes through IR, NMR, electrochemical techniques, and luminescence, offering significant insights into their photophysical properties and computational investigations (Albertino et al., 2007).
Computational Studies of Quinoline Derivatives
Subheading Quantum Chemical Studies on Hydroquinoline Derivatives
Irfan et al. (2020) delve into the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Their research employs density functional theory (DFT) and time-dependent DFT for geometry optimization, offering valuable insights into the multifunctional capabilities of these compounds based on various quantum chemical parameters (Irfan et al., 2020).
Subheading Synthesis and Quantum Chemical Analysis of Novel Quinolinones
Fatma et al. (2017) report the synthesis of a novel quinolinone derivative, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. The study provides a comprehensive analysis of its molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis using DFT/B3LYP method. This detailed characterization contributes to the understanding of the stability and reactivity of the molecule, enhancing the knowledge about such quinoline derivatives (Fatma et al., 2017).
Molecular Synthesis and Characterization
Subheading Synthesis of Methyl Quinoline Derivatives
Mague et al. (2017) focus on the synthesis of a methyl quinoline derivative, specifically C23H23ClN2O4S. Their research outlines the synthesis process and provides a detailed characterization of the compound, including its crystal structure and intermolecular interactions. The study adds valuable information to the field of molecular synthesis and characterization of quinoline derivatives (Mague et al., 2017).
作用機序
Mode of Action
The mode of action is likely dependent on the specific targets of the compound. For example, if the compound targets an enzyme, it may inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways within the cell .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-4-7-11-13(17(19)21)9-15(20-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHYLOUZCXBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201416 | |
| Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160254-31-8 | |
| Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)






![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)





